Stereospecific Inactivation of D-Amino Acid Transaminase
The target compound retains the L-configuration (R-stereochemistry at C2) characteristic of β-chloro-L-alanine. This stereochemical identity confers exclusion from catalysis by bacterial D-amino acid transaminase. Purified D-amino acid transaminase from Bacillus sphaericus catalyzes α,β-elimination exclusively from the D-isomer of β-chloroalanine, yielding equivalent amounts of pyruvate, chloride, and ammonia, with an inactivation rate constant (Kinact) of approximately 10 µM [1]. The L-isomer of β-chloroalanine is not a substrate for this transaminase and does not undergo enzyme-catalyzed β-elimination [1]. During D-isomer processing, synchronous enzyme inactivation occurs, with one inactivation event per approximately 1500 turnovers through partitioning of the α-aminoacrylate-Schiff base intermediate [1]. In the presence of native substrates (D-alanine and α-ketoglutarate), β-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine (Ki = 10 µM) and a weak uncompetitive inhibitor with respect to α-ketoglutarate [1].
| Evidence Dimension | Substrate processing and enzyme inactivation by D-amino acid transaminase (EC 2.6.1.21) |
|---|---|
| Target Compound Data | L-isomer: no substrate turnover detected; no enzyme-catalyzed β-elimination; no enzyme inactivation |
| Comparator Or Baseline | β-chloro-D-alanine (D-isomer): catalyzed α,β-elimination yielding pyruvate + Cl⁻ + NH₃; Kinact ≈ 10 µM; competitive inhibition Ki = 10 µM vs. D-alanine; 1 inactivation per ~1500 turnovers |
| Quantified Difference | Qualitative discrimination: L-isomer shows zero detectable catalytic processing or inactivation; D-isomer shows Kinact of 10 µM and Ki of 10 µM |
| Conditions | Purified D-amino acid transaminase from Bacillus sphaericus; in vitro biochemical assay; 1977 study |
Why This Matters
This stereochemical discrimination enables researchers to deploy the L-isomer (and its hydroxylamine derivative) as a negative control for D-amino acid transaminase studies or to achieve enzyme-class-selective inhibition profiles, while the D-isomer serves as a mechanism-based inactivator of this specific transaminase.
- [1] Soper TS, Jones WM, Lerner B, Trop M, Manning JM. Inactivation of bacterial D-amino acid transaminase by β-chloro-D-alanine. J Biol Chem. 1977;252(10):3170-3175. PMID: 863877. View Source
